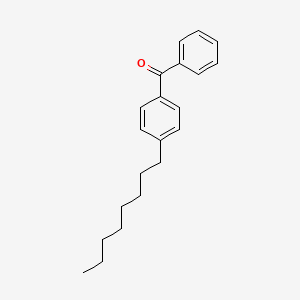![molecular formula C12H9NO4 B1647573 2-([1,3]Dioxolo[4,5-G]isoquinolin-8-YL)acetic acid CAS No. 366446-04-0](/img/structure/B1647573.png)
2-([1,3]Dioxolo[4,5-G]isoquinolin-8-YL)acetic acid
説明
“2-([1,3]Dioxolo[4,5-G]isoquinolin-8-YL)acetic acid” is a chemical compound with the CAS Number: 366446-04-0 . It has a molecular weight of 231.21 . The compound is typically in the form of a white to yellow solid .
Synthesis Analysis
A method of synthesizing 8-oxoprotoberberines, which are related to the compound , has been described . This method involves the use of 6-benzoyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-5-carbaldehyde via acid-mediated cyclization or from 2-(2-iodophenethyl)isoquinolin-1(2H)-one via the Heck reaction . This method offers several advantages, such as good yields and a simple procedure .
Molecular Structure Analysis
The InChI Code for the compound is 1S/C12H9NO4/c14-12(15)2-8-5-13-4-7-1-10-11(3-9(7)8)17-6-16-10/h1,3-5H,2,6H2,(H,14,15) . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a molecular weight of 231.21 . It should be stored at room temperature .
科学的研究の応用
Anticonvulsant Activity Studies
A study on the synthesis and anticonvulsant activity of new derivatives related to 2-([1,3]Dioxolo[4,5-g]isoquinolin-8-yl)acetic acid found that certain compounds showed promising results for anticonvulsant properties without impairing motor coordination in mice. This research presents a novel synthesis method and suggests a probable mechanism for the anticonvulsive effect, providing a foundation for further exploration in anticonvulsant therapy (Wassim El Kayal et al., 2019).
Dual C–H Functionalization
Research into redox-neutral annulations involving amines and various aldehydes, facilitated by acetic acid, demonstrates dual C–H bond functionalization. This process, which is significant for constructing complex organic molecules, showcases the role of acetic acid in promoting these transformations, highlighting its utility in organic synthesis (Zhengbo Zhu & D. Seidel, 2017).
NMDA Receptor Antagonism
Investigations into 2-Carboxytetrahydroquinoline derivatives derived from kynurenic acid have shown these compounds exhibit in vitro antagonist activity at the glycine site on the NMDA receptor. This research elucidates the stereochemical requirements for effective NMDA receptor antagonism, contributing valuable insights into the development of neuroprotective drugs (R. Carling et al., 1992).
Copper-Catalyzed Tandem Synthesis
The copper-catalyzed tandem synthesis of [1,2,3]triazolo[5,1-a]isoquinolines, followed by their transformation into 1,3-disubstituted isoquinolines, presents a simple, economical, and efficient method for producing isoquinoline derivatives. This process underscores the versatility and potential of copper catalysis in facilitating complex organic reactions (Yuanchun Hu et al., 2010).
Aldose Reductase Inhibition
Research on quinazolineacetic acids and related analogs has identified compounds with significant in vitro activity as aldose reductase inhibitors. These findings offer a promising direction for the treatment of complications related to diabetes, such as cataract formation, by inhibiting aldose reductase and preventing polyol accumulation (M. Malamas & J. Millen, 1991).
Safety and Hazards
作用機序
Target of Action
The primary targets of 2-([1,3]Dioxolo[4,5-G]isoquinolin-8-YL)acetic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .
Mode of Action
As research progresses, it is expected that more information about how this compound interacts with its targets will become available .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing how much of the drug reaches its target sites in the body .
Result of Action
As research progresses, it is expected that more information about the specific effects of this compound will become available .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets .
特性
IUPAC Name |
2-([1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-12(15)2-8-5-13-4-7-1-10-11(3-9(7)8)17-6-16-10/h1,3-5H,2,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIQJVGDTYZWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=NC=C3CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501256827 | |
| Record name | 1,3-Dioxolo[4,5-g]isoquinoline-8-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
366446-04-0 | |
| Record name | 1,3-Dioxolo[4,5-g]isoquinoline-8-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=366446-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolo[4,5-g]isoquinoline-8-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



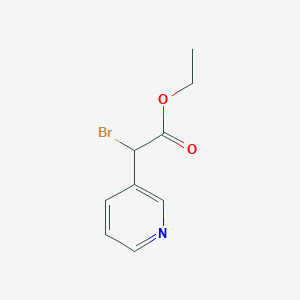

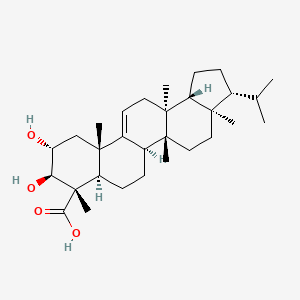

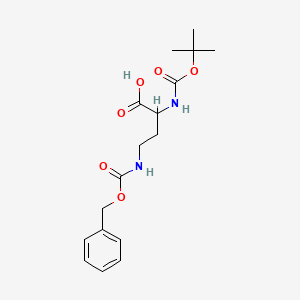

![4-Methoxy-7-(pyrazin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1647518.png)
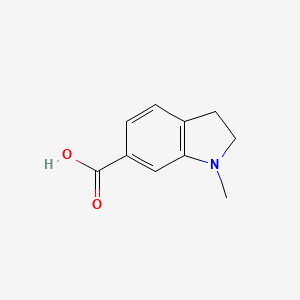
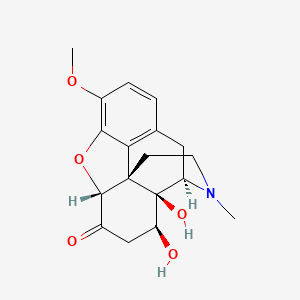

![N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B1647532.png)
